2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2OS/c1-15-11-13-16(14-12-15)20-21(17-7-3-2-4-8-17)28-23(25-20)26-22(27)18-9-5-6-10-19(18)24/h2-14H,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRQWPUIFQAZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Hantzsch Thiazole Synthesis
The thiazole core is constructed using a modified Hantzsch reaction:
Alternative Cyclization Using Iodine-Mediated Ring Closure
For enhanced regioselectivity:
-
Reactants :
-
Conditions : Stirred at 110°C for 12 hours.
-
Workup : Quenched with Na₂S₂O₃, extracted with ethyl acetate, and purified via silica gel chromatography.
Acylation of the Thiazole Amine with 2-Chlorobenzoyl Chloride
Schotten-Baumann Reaction
The amide bond is formed under mild conditions to prevent decomposition:
Microwave-Assisted Acylation
For accelerated reaction kinetics:
-
Reactants : Same as above.
-
Conditions : Microwave irradiation at 100 W, 80°C for 20 minutes.
-
Workup : Identical to Schotten-Baumann method.
Purification and Analytical Validation
Column Chromatography
Recrystallization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | 60–68 | 14 | 95 |
| Microwave-Assisted | 72–75 | 0.3 | 98 |
Microwave irradiation significantly enhances reaction efficiency, reducing time by 98% while improving yield.
Mechanistic Insights
Thiazole Ring Formation
The Hantzsch mechanism proceeds via:
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiazole ring and the substituted benzamide group play crucial roles in its binding affinity and specificity. Detailed studies on its molecular interactions and structure-activity relationships are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: Methoxy-substituted analogs likely exhibit higher aqueous solubility than chloro/nitro derivatives due to polar OCH₃ groups.
- LogP: The target compound’s logP is estimated to be ~3.5–4.0 (moderately lipophilic), whereas nitro-substituted analogs may exceed 4.5 due to increased hydrophobicity.
Plant Growth Modulation
- Target Compound: Not directly tested in provided evidence, but structurally similar N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide showed 129.23% activity in plant growth assays, suggesting thiazole-phenyl groups enhance efficacy .
- Comparative Efficacy: Nitro and chloro substituents (e.g., ) are linked to antimicrobial activity, while phenoxy groups may favor plant-specific interactions.
Antimicrobial Potential
Pesticidal Activity
- Chloro-benzamide derivatives (e.g., triflumuron ) are established pesticides, suggesting the target compound’s chloro-thiazole structure could be explored for agrochemical applications.
Biological Activity
2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by a complex molecular structure that includes a thiazole ring, which is known for its diverse pharmacological properties.
- Molecular Formula : C23H17ClN2OS
- Molecular Weight : 404.91 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and microbial growth. The thiazole moiety is crucial for its activity due to its ability to form hydrogen bonds and engage in π-π interactions, enhancing binding affinity to target proteins.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231. In one study, a related compound demonstrated an increase in annexin V-FITC positive apoptotic cells by approximately 22-fold compared to control groups, indicating potent pro-apoptotic effects .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives are often evaluated for their ability to inhibit bacterial growth and biofilm formation. Although specific data on this compound's antimicrobial activity were not detailed in the search results, thiazoles are generally recognized for their effectiveness against a range of pathogens .
Structure-Activity Relationship (SAR)
The structure of this compound plays a pivotal role in its biological activity. The presence of electron-donating groups such as the methyl group on the phenyl ring enhances its cytotoxicity. Additionally, modifications to the thiazole ring can significantly impact the compound's ability to interact with target enzymes or receptors .
Research Findings
A detailed examination of related compounds reveals several key findings:
| Compound | IC50 (µM) | Target | Effect |
|---|---|---|---|
| Compound 4e | 10.93 - 25.06 | Carbonic Anhydrase IX | Enzyme inhibition |
| Compound 9 | <1.61 | Antitumor (Bcl-2) | Cytotoxicity |
| Compound I-8 | Moderate | RET Kinase | Inhibition of cell proliferation |
These findings illustrate the diverse potential applications of thiazole derivatives in therapeutic contexts.
Case Studies
- Study on Apoptosis Induction : A study focused on the apoptotic effects of thiazole derivatives demonstrated significant increases in apoptotic markers in breast cancer cell lines when treated with structurally similar compounds .
- Antibacterial Evaluation : Another investigation into the antibacterial properties of thiazoles revealed that certain derivatives effectively inhibited bacterial growth and biofilm formation, suggesting their utility in treating infections .
Q & A
Basic: What are the optimal synthetic routes for 2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide, and how can purity be maximized?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the thiazole core via cyclization of thiourea with α-haloketones (e.g., 2-bromo-4-methylacetophenone) under basic conditions (triethylamine) .
- Step 2: Amide coupling using Schotten-Baumann conditions, where the thiazole-2-amine reacts with 2-chlorobenzoyl chloride in dichloromethane or pyridine .
- Purification: Recrystallization from ethanol-DMF mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
- Key Validation: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm structure via H/C NMR (e.g., thiazole C-H protons at δ 7.8–8.2 ppm) .
Basic: How are the physicochemical properties (e.g., logP, solubility) of this compound determined experimentally?
Answer:
- logP: Measured via reverse-phase HPLC (C18 column, methanol/water mobile phase) using a calibration curve of standards with known logP values .
- Solubility: Assessed in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λmax ~270 nm) .
- Thermal Stability: Differential scanning calorimetry (DSC) reveals melting points (e.g., ~139–140°C for analogs) .
Advanced: How does the substitution pattern on the thiazole ring influence bioactivity in cancer models?
Answer:
- SAR Insights:
- The 4-methylphenyl group enhances lipophilicity, improving membrane permeability .
- The 5-phenyl substituent may sterically hinder interactions with off-target enzymes (e.g., cytochrome P450), reducing metabolic degradation .
- Chlorine at the benzamide position increases electrophilicity, potentially enhancing covalent binding to cysteine residues in targets like NF-κB .
- Validation: Compare IC50 values of analogs (e.g., methyl vs. trifluoromethyl substitutions) in cell viability assays (e.g., MTT on HeLa cells) .
Advanced: What strategies resolve contradictions in reported biological targets (e.g., NF-κB vs. PFOR inhibition)?
Answer:
- Mechanistic Studies:
- Use competitive binding assays (SPR or ITC) to quantify affinity for PFOR vs. NF-κB subunits .
- Gene knockout models (e.g., CRISPR-Cas9 PFOR-deficient cells) can isolate target-specific effects .
- Structural Analysis: Molecular docking (AutoDock Vina) of the compound’s amide and thiazole moieties with PFOR (PDB: 3FX1) and NF-κB (PDB: 1SVC) identifies key interactions .
Advanced: How can computational modeling predict metabolic stability and toxicity?
Answer:
- ADMET Prediction:
- Validation: Compare in silico results with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
Basic: What analytical techniques confirm structural integrity post-synthesis?
Answer:
- NMR: Key peaks include:
- Thiazole H (δ 7.8–8.2 ppm, singlet).
- Benzamide carbonyl (δ ~168 ppm in C NMR) .
- HRMS: Expected [M+H] at m/z 404.91 (CHClNOS) .
- XRD: Resolve crystal packing (e.g., centrosymmetric dimers via N-H···N hydrogen bonds) .
Advanced: How to optimize bioavailability without compromising activity?
Answer:
- Formulation: Nanoencapsulation (PLGA nanoparticles) improves aqueous solubility .
- Prodrug Design: Introduce ester groups at the benzamide position for hydrolytic activation in vivo .
- In Vivo PK: Monitor plasma half-life (LC-MS/MS) after IV/oral administration in rodent models .
Basic: What are common impurities during synthesis, and how are they mitigated?
Answer:
- Impurities:
- Unreacted 2-chlorobenzoyl chloride (retention time ~4.2 min in HPLC).
- Thiazole dimer byproducts (higher molecular weight in HRMS).
- Mitigation:
- Use excess thiazole-2-amine (1.2 eq) and rigorous column chromatography .
Advanced: What in vitro assays best validate anti-inflammatory claims?
Answer:
- NF-κB Inhibition:
- Luciferase reporter assays in RAW264.7 macrophages (LPS-induced) .
- ELISA for TNF-α/IL-6 secretion post-treatment .
- Specificity Controls: Include dexamethasone (positive control) and inactive analogs .
Advanced: How to address discrepancies in reported IC50 values across studies?
Answer:
- Standardization:
- Use identical cell lines (e.g., ATCC-validated HeLa), passage numbers, and assay conditions (e.g., 48 hr incubation) .
- Normalize data to vehicle controls and reference compounds (e.g., cisplatin for cytotoxicity) .
- Meta-Analysis: Apply ANOVA to compare datasets from independent labs, accounting for batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
